molecular formula C17H21ClN2S B1679183 Promazine hydrochloride CAS No. 53-60-1

Promazine hydrochloride

Cat. No.: B1679183
CAS No.: 53-60-1
M. Wt: 320.9 g/mol
InChI Key: JIVSXRLRGOICGA-UHFFFAOYSA-N
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Description

Promazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. It is known for its ability to manage schizophrenia and other psychotic disorders by blocking dopamine receptors in the brain. This compound is also used as a tranquilizer in veterinary medicine .

Mechanism of Action

Target of Action

Promazine hydrochloride primarily targets dopamine receptors and serotonin type 2 receptors in the brain . Dopamine is involved in transmitting signals between brain cells, and these receptors normally act to modify behavior .

Mode of Action

This compound acts as an antagonist at these receptors. It blocks a variety of receptors in the brain, particularly dopamine receptors . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors. This over-stimulation may result in psychotic illness. This compound blocks these receptors and stops them from becoming over-stimulated, thereby helping to control psychotic illness .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission . By blocking the dopamine and serotonin receptors, this compound can alter the normal functioning of these pathways, leading to a reduction in symptoms of psychosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed from the gastrointestinal tract . The metabolism of this compound is likely to occur in the liver, as with other phenothiazines . .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of symptoms in conditions like psychomotor agitation and psychosis . By blocking the over-stimulated dopamine and serotonin receptors, this compound helps control psychotic symptoms .

Biochemical Analysis

Biochemical Properties

Promazine hydrochloride acts by blocking a variety of receptors in the brain, particularly dopamine receptors . Dopamine is a crucial neurotransmitter involved in transmitting signals between brain cells . The interaction between this compound and dopamine receptors plays a significant role in its biochemical reactions .

Cellular Effects

This compound’s primary cellular effect is the reduction of over-stimulation of dopamine receptors . This action helps control conditions like psychotic illness . It has weak extrapyramidal and autonomic side effects, which leads to its use in the elderly, for restless or psychotic patients .

Molecular Mechanism

The molecular mechanism of this compound is complex, involving antagonism of receptors for several neurotransmitters . The drug’s antipsychotic effect is most likely due to antagonism of dopamine and serotonin 5-HT2 receptors .

Dosage Effects in Animal Models

In veterinary medicine, this compound is used as a pre-anesthesia injection in horses . It does not provide analgesia and is not a very strong sedative, hence it is used combined with opioids or α2 adrenoreceptor agonists, such as clonidine, or both . Side effects at high doses may include low blood pressure and fast heart rate .

Metabolic Pathways

This compound is subject to considerable first-pass metabolism, resulting in significant plasma concentration variations between patients . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of this compound, followed by S5-oxidation .

Transport and Distribution

It is known that the drug is extensively metabolized in the liver , suggesting that it may be transported and distributed via the circulatory system.

Subcellular Localization

Given its mechanism of action involving the blocking of dopamine receptors in the brain , it can be inferred that the drug may localize to regions of the cell where these receptors are present

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of promazine hydrochloride involves several steps:

    Reaction of Diethylamine and Epoxypropane: This reaction produces 1-diethylamino-2-propanol.

    Reaction with Chloride Sulfoxide and Toluene: The 1-diethylamino-2-propanol is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane.

    Reaction with Phenothiazine: The 1-diethylamino-2-chloropropane is reacted with phenothiazine to produce crude promazine.

    Purification and Salification: The crude promazine is purified and then salified with hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, the production of high-purity this compound involves:

Chemical Reactions Analysis

Types of Reactions: Promazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form promazine S-oxide.

    Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenothiazine ring structure.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Promazine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSXRLRGOICGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046949
Record name Promazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53-60-1
Record name Promazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promazine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROMAZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757300
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Record name PROMAZINE HYDROCHLORIDE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1)
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Record name Promazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Promazine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name PROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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